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Compound of Interest

Compound Name: Methyl 4-methylpentanoate

Cat. No.: B153156

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
Methyl 4-methylpentanoate (C7H1402; Molar Mass: 130.18 g/mol ). The following sections
detalil its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics, offering valuable insights for compound identification, structural elucidation, and
quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen
framework of an organic molecule. Below are the predicted *H and 3C NMR spectral data for
Methyl 4-methylpentanoate.

'H NMR Spectroscopy

The proton NMR spectrum of Methyl 4-methylpentanoate is expected to show five distinct
signals, corresponding to the five chemically non-equivalent sets of protons in the molecule.

Table 1: Predicted *H NMR Spectroscopic Data for Methyl 4-methylpentanoate (Solvent:
CDCIs3)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.67 Singlet 3H -OCHs
~2.25 Triplet 2H -CH2-C=0
~1.62 Nonet 1H -CH(CH3)2
~1.50 Quartet 2H -CH2-CH(CHs3)2
~0.88 Doublet 6H -CH(CH3)2

3C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments
within the molecule. For Methyl 4-methylpentanoate, seven distinct signals are predicted.

Table 2: Predicted 3C NMR Spectroscopic Data for Methyl 4-methylpentanoate (Solvent:
CDCIs)

Chemical Shift (6, ppm) Assighment
~174.2 C=0

~51.5 -OCHs

~34.0 -CH2-C=0
~33.8 -CH2-CH(CHs)2
~27.8 -CH(CHs3)2
~22.4 -CH(CH3)2

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of Methyl 4-methylpentanoate is
characterized by strong absorptions corresponding to the C=0 and C-O bonds of the ester
group, as well as C-H bonds of the alkyl chain.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b153156?utm_src=pdf-body
https://www.benchchem.com/product/b153156?utm_src=pdf-body
https://www.benchchem.com/product/b153156?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 3: Predicted IR Spectroscopic Data for Methyl 4-methylpentanoate

Functional Group

Wavenumber (cm~2) Intensity .

Assignment
~2955 Strong C-H stretch (sp?)
~1740 Strong C=0 stretch (ester)
~1465 Medium C-H bend (CHz and CHs)
~1365 Medium C-H bend (gem-dimethyl)
~1170 Strong C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural analysis. The electron ionization (EI)
mass spectrum of Methyl 4-methylpentanoate shows a molecular ion peak and several
characteristic fragment ions.[1]

Table 4: Key Mass Spectrometry Data for Methyl 4-methylpentanoate

mlz Relative Intensity Proposed Fragment
130 Low [M]* (Molecular lon)
87 High [M - CsH7]*
] McLafferty rearrangement
74 High (Base Peak)
product
43 High [CsH7]*

The fragmentation of Methyl 4-methylpentanoate is primarily driven by cleavage of the ester
group and rearrangements. The base peak at m/z 74 is a characteristic fragment for methyl
esters and arises from a McLafferty rearrangement. The peak at m/z 43 corresponds to the
stable isopropyl cation.
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Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above
for a liquid sample such as Methyl 4-methylpentanoate.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of Methyl 4-methylpentanoate in
0.6-0.7 mL of deuterated chloroform (CDCIs). For 13C NMR, a more concentrated sample
(50-100 mg) may be required.

« Filtration: Filter the sample solution through a Pasteur pipette containing a small plug of
glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

e Instrumentation: Acquire the *H and 3C NMR spectra on a standard NMR spectrometer
(e.g., 300 MHz or higher).

e 1H NMR Acquisition: Utilize a standard single-pulse sequence. Key parameters include a
spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient
number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Employ a proton-decoupled pulse sequence. A wider spectral width
(e.g., 220 ppm) and a longer relaxation delay (2-5 seconds) are typically used. A greater
number of scans will be necessary compared to *H NMR.

e Processing: Process the raw data by applying Fourier transformation, phase correction, and
baseline correction. The chemical shifts should be referenced to the residual solvent peak
(CDCls: o 7.26 for *H and & 77.16 for 13C).

Infrared (IR) Spectroscopy

o Sample Preparation: As Methyl 4-methylpentanoate is a liquid, a neat sample can be
analyzed. Place a single drop of the neat liquid onto the surface of a clean, dry salt plate
(e.g., NaCl or KBr).

o Film Formation: Place a second salt plate on top of the first, spreading the liquid into a thin,
uniform film between the plates.
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 Instrumentation: Place the salt plate assembly into the sample holder of an FTIR
spectrometer.

» Data Acquisition: Record the spectrum over the range of 4000-400 cm~1. A background
spectrum of the clean, empty salt plates should be recorded prior to the sample spectrum
and automatically subtracted by the instrument software.

o Data Analysis: Identify the characteristic absorption bands and correlate them to the
functional groups present in the molecule.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass
spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion
probe.

« lonization: Utilize electron ionization (EI) at a standard energy of 70 eV.

o Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular
weight and fragments (e.g., m/z 30-200).

o Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose
fragmentation pathways to explain the observed spectrum.

Visualizations

The following diagrams illustrate key relationships and processes described in this guide.
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Click to download full resolution via product page

Caption: Mass Spectral Fragmentation Pathway of Methyl 4-methylpentanoate.
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Caption: Correlation of Spectroscopic Techniques to Structural Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b153156?utm_src=pdf-body-img
https://www.benchchem.com/product/b153156?utm_src=pdf-body
https://www.benchchem.com/product/b153156?utm_src=pdf-body-img
https://www.benchchem.com/product/b153156?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2412808&Mask=200
https://www.benchchem.com/product/b153156#spectroscopic-data-for-methyl-4-methylpentanoate-nmr-ir-mass-spec
https://www.benchchem.com/product/b153156#spectroscopic-data-for-methyl-4-methylpentanoate-nmr-ir-mass-spec
https://www.benchchem.com/product/b153156#spectroscopic-data-for-methyl-4-methylpentanoate-nmr-ir-mass-spec
https://www.benchchem.com/product/b153156#spectroscopic-data-for-methyl-4-methylpentanoate-nmr-ir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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